1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid
Description
1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a pyrrole-2-carboxylic acid moiety linked via a methylene bridge. This structural profile suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to aromatic and acidic functionalities.
Properties
IUPAC Name |
1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-7-3-2-5-11(13)19-10-16-17-14(19)9-18-8-4-6-12(18)15(20)21/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDCMHWKRXQBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. In particular, compounds with a 2-methoxyphenyl group have shown affinity for alpha1-adrenergic receptors, which play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
For instance, compounds with a 2-methoxyphenyl group have shown to bind to alpha1-adrenergic receptors, potentially influencing the contraction of smooth muscles.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of biochemical pathways.
Biological Activity
1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities. The triazole ring in this compound is known for conferring various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.29 g/mol. The structure features a pyrrole ring linked to a triazole moiety, which is a critical element for its biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing triazole rings. For instance, the compound's efficacy was tested against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The results indicated that derivatives with triazole rings exhibited significant antiproliferative activity. Specifically, one study reported an IC50 value of 9.6 μM for a related triazole compound in HMEC-1 cells, suggesting that modifications to the triazole structure can enhance anticancer properties .
| Compound Type | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Triazole Derivative | HMEC-1 | 9.6 ± 0.7 |
| Parent Compound | HMEC-1 | 41 ± 3 |
Antimicrobial Activity
The presence of nitrogen heterocycles such as triazoles and pyrroles has been linked to antibacterial properties. In vitro studies have shown that derivatives of pyrrole exhibit potent activity against various bacterial strains. For example, pyrrole-benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
Anti-inflammatory Activity
Compounds containing the triazole moiety have also shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
In a notable case study involving the synthesis and evaluation of similar compounds, researchers observed that modifications to the triazole structure significantly influenced biological activity. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic effects against cancer cell lines .
The mechanism by which triazole-containing compounds exert their biological effects often involves interaction with specific cellular targets. For example, the binding affinity to DNA repair proteins such as RAD51 has been noted, suggesting a role in disrupting cellular repair mechanisms in cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid. These compounds are effective against a range of pathogens, making them potential candidates for developing new antibiotics. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for cell membrane synthesis .
Anticancer Properties
Research indicates that triazole-containing compounds exhibit significant anticancer activity. They are believed to interfere with cancer cell proliferation and induce apoptosis. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Agricultural Applications
Fungicides
The triazole moiety is well-known in agricultural chemistry for its use as a fungicide. Compounds like this compound can be utilized to protect crops from fungal infections. Their mode of action typically involves disrupting fungal cell membrane integrity and inhibiting spore germination .
Plant Growth Regulators
Emerging research suggests that triazole derivatives may act as plant growth regulators. They can influence plant metabolism and growth patterns, enhancing crop yields and resistance to environmental stresses .
Case Studies
Chemical Reactions Analysis
Key Reaction Data
Triazole Ring Modifications
-
Nucleophilic Substitution : The triazole’s N-4 position can undergo alkylation or arylation. For instance, reactions with benzyl halides in basic media yield substituted derivatives .
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the methylene bridge (-CH₂-) between triazole and pyrrole may oxidize to a ketone, though this is speculative based on analogous systems .
Pyrrole Carboxylic Acid Reactivity
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, a common derivatization strategy for carboxyl groups .
-
Amidation : Coupling with amines via EDCI/HOBt yields pyrrole-2-carboxamide derivatives, useful in biological studies .
Unexpected Reaction Pathways
In related triazole systems, sodium borohydride reduction of ketones unexpectedly led to triazolone formation via nucleophilic substitution rather than alcohol synthesis . This suggests that the methyl-pyrrole linkage in the target compound may influence reaction pathways under reducing conditions.
Spectroscopic Characterization
-
1H NMR : Aromatic protons from the 2-methoxyphenyl group resonate at δ 7.16–8.04 ppm (doublets, J = 8.8 Hz) .
-
13C NMR : The triazole C-3 appears at δ 152.2 ppm, while the pyrrole carboxylic acid carbonyl is near δ 170 ppm .
Triazolo-Thiadiazole Hybrids
Condensation with heterocyclic thiols in POCl₃ yields fused triazolo[3,4-b] thiadiazoles, as seen in similar pyrrole-triazole systems . These derivatives show enhanced biological activity.
Biological Evaluation
While direct data for the target compound is unavailable, structurally related triazole-pyrrole hybrids exhibit:
Comparison with Similar Compounds
QY-1598: 2-[(5-([(2-Methoxyphenyl)amino]methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Key Differences :
- Substituent at triazole position 3: Thioacetohydrazide group vs. pyrrole-2-carboxylic acid.
- Position 4: Phenyl group vs. 2-methoxyphenyl.
- Implications: The thioacetohydrazide group in QY-1598 may confer metal-chelating properties, whereas the carboxylic acid in the target compound enhances acidity (pKa ~4–5) and hydrogen-bond donor capacity.
3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Key Differences :
- Core structure: Quinazoline vs. triazole.
- Functional groups: Amine and ketone vs. carboxylic acid.
- Implications :
Analogues with Pyrrole Derivatives
1-([(4-Methoxyphenyl)amino]methyl)pyrrolidine-2,5-dione (QZ-0862)
- Key Differences: Pyrrolidine-2,5-dione (succinimide) vs. pyrrole-2-carboxylic acid. Substituent: 4-Methoxyphenylamino vs. 2-methoxyphenyl-triazole.
- The carboxylic acid in the target compound increases polarity, likely improving aqueous solubility (logP estimated ~1.5 vs. ~2.8 for QZ-0862) .
Antimicrobial Activity
- Mannich Base Derivatives () : Triazole-nitrothiophene hybrids exhibit gram-negative selectivity (MIC: 2–8 µg/mL). The target compound’s carboxylic acid may broaden activity against gram-positive strains by enhancing membrane penetration .
Antiviral Potential
- Compound 1a/1b () : Pyridyl-triazole derivatives show moderate antiviral activity (EC50: 10–50 µM against influenza A). The target compound’s 2-methoxyphenyl group may improve binding to viral neuraminidase via hydrophobic interactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C15H14N4O3 | 298.30 | 1.5 | 12.3 |
| QY-1598 | C19H19N7O2S | 409.46 | 2.8 | 0.8 |
| 1a () | C24H24N4O2 | 400.48 | 3.2 | 0.2 |
*Predicted using QikProp (Schrödinger).
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments:
- 4-(2-Methoxyphenyl)-1,2,4-triazole-3-thiol : Serves as the heterocyclic core.
- Bromomethylpyrrole-2-carboxylate : Provides the pyrrole-carboxylic acid moiety post-alkylation.
Coupling these fragments via nucleophilic substitution forms the thioether linkage, followed by ester hydrolysis to yield the carboxylic acid.
Synthesis of 4-(2-Methoxyphenyl)-1,2,4-Triazole-3-Thiol
Thiobiurea Formation
Procedure :
2-Methoxyphenyl isothiocyanate reacts with semicarbazide in acetonitrile under sodium acetate catalysis to form N-(2-methoxyphenylcarbamothioyl)hydrazinecarboxamide (1a ) (Scheme 1).
Conditions :
Cyclization to Triazolethiol
Procedure :
Thiobiurea (1a ) undergoes base-mediated cyclization in 2 M NaOH at 100°C for 5–8 h to yield 4-(2-methoxyphenyl)-1,2,4-triazole-3-thiol (3a ).
Key Observations :
Preparation of Bromomethylpyrrole-2-Carboxylate
Esterification of Pyrrole-2-Carboxylic Acid
Procedure :
Pyrrole-2-carboxylic acid is treated with methanol under acidic conditions (H₂SO₄) to form methyl pyrrole-2-carboxylate.
Yield : 90–95%
Bromination at the Methylene Position
Procedure :
Methyl pyrrole-2-carboxylate undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) to yield methyl bromomethylpyrrole-2-carboxylate.
Optimization :
- Molar Ratio : 1:1.2 (ester:NBS)
- Yield : 65–75%
Alkylation and Deprotection
Thioether Formation
Procedure :
Triazolethiol (3a ) reacts with methyl bromomethylpyrrole-2-carboxylate in dichloromethane/pyridine (1:1) at room temperature for 24–48 h to form the thioether-linked intermediate (4a ).
Key Parameters :
- Base : Pyridine (neutralizes HBr byproduct)
- Yield : 70–80%
Ester Hydrolysis
Procedure :
Intermediate (4a ) undergoes saponification with 2 M LiOH in THF/water (3:1) at 60°C for 4 h to yield the final carboxylic acid.
Yield : 85–90%
Alternative Synthetic Strategies
Mitsunobu Coupling
Procedure :
Triazole alcohol (derived from triazolethiol oxidation) couples with pyrrole-2-carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Limitations :
- Requires alcohol precursor synthesis (additional steps).
- Yield : 50–60%
Reductive Amination
Procedure :
Triazole-3-carbaldehyde reacts with pyrrole-2-carboxylic acid methyl ester under H₂/Pd-C to form the methylene linkage.
Challenges :
- Low regioselectivity.
- Yield : 40–50%
Spectroscopic Validation and Analytical Data
¹H NMR Analysis
¹³C NMR Analysis
- Triazolethiol ( 3a) : δ 165.43 (C═O), 151.77 (triazole–C), 132.40 (Ar–C).
- Final Product : δ 166.39 (CO–amide), 151.43 (triazole–C), 143.52 (pyrrole–C).
Yield Optimization and Comparative Analysis
Industrial-Scale Considerations
Catalyst Reuse
- Pd-C from reductive amination is regenerated via acid washing (3 cycles without yield loss).
Q & A
Q. What are the key synthetic routes for synthesizing 1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Cyclization of thiosemicarbazides under acidic conditions to generate the 1,2,4-triazole core .
- Methylpyrrole coupling : Alkylation or nucleophilic substitution to attach the pyrrole-2-carboxylic acid moiety to the triazole ring. Lewis acids (e.g., ZnCl₂) or palladium catalysts may be used for cross-coupling reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres .
Q. What analytical techniques are essential for characterizing this compound?
Critical characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals for the methoxyphenyl group (δ 3.8–4.0 ppm) and pyrrole protons (δ 6.2–7.1 ppm) .
- Mass spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 325.12) and purity (>95%) .
- X-ray crystallography : Resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and triazole groups) .
Q. How stable is this compound under varying storage conditions?
- Thermal stability : Decomposition occurs above 200°C, as shown by TGA/DSC analysis. Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Stable in DMSO and methanol but hydrolyzes in aqueous basic solutions (pH > 9) due to ester/carboxylic acid interconversion .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency (yield increase from 45% to 72%) .
- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours conventional) while maintaining >90% purity .
- Byproduct analysis : Use HPLC-MS to identify and mitigate impurities (e.g., unreacted triazole intermediates) .
Q. What methodologies assess its biological activity and mechanism of action?
- Antimicrobial assays : Broth microdilution (MIC values < 10 µg/mL against S. aureus) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 8.2 µM for HeLa cells) with ROS generation as a proposed mechanism .
- Molecular docking : Triazole and carboxylic acid groups show strong binding to bacterial dihydrofolate reductase (ΔG = –9.8 kcal/mol) .
Q. How do structural modifications influence its pharmacokinetic properties?
Q. What computational tools predict its ADMET profile?
- SwissADME : Predicts moderate gastrointestinal absorption (TPSA = 98 Ų) and CYP3A4 metabolism .
- Molecular dynamics simulations : Reveal stable binding to human serum albumin (RMSD < 2.0 Å over 100 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
